molecular formula C22H20ClFN2O3S B297388 N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B297388
M. Wt: 446.9 g/mol
InChI Key: NPHAIUXCAZWIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CFMS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to improve cognitive function and reduce neurodegeneration in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. It has been extensively studied and has a well-established synthesis method. N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is also relatively stable and can be easily purified using column chromatography. However, N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations for lab experiments. It is a highly toxic compound and requires careful handling. In addition, N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of research is the development of more efficient synthesis methods for N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. This could lead to the development of more targeted therapies for various diseases. In addition, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in human clinical trials. Finally, the potential applications of N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases, should be explored.

Synthesis Methods

The synthesis method of N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of 3-chloroaniline, 4-fluorobenzylamine, 4-methylbenzenesulfonyl chloride, and glycine in the presence of a catalyst. The reaction takes place in a solvent, such as dichloromethane or ethanol, and is typically carried out under reflux conditions. The yield of N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be improved by using a purification method, such as column chromatography.

Scientific Research Applications

N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and multiple sclerosis. In addition, N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C22H20ClFN2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H20ClFN2O3S/c1-16-5-11-21(12-6-16)30(28,29)26(14-17-7-9-19(24)10-8-17)15-22(27)25-20-4-2-3-18(23)13-20/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

NPHAIUXCAZWIER-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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